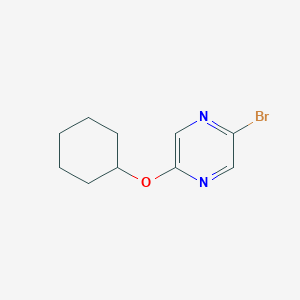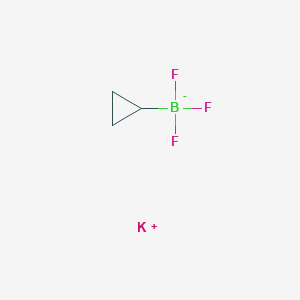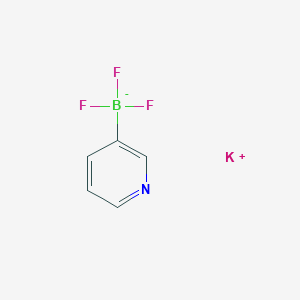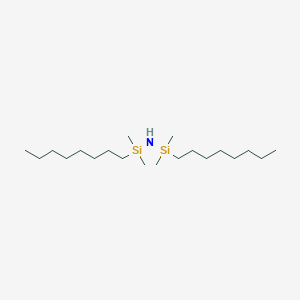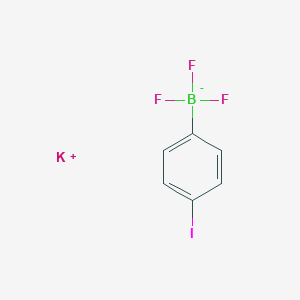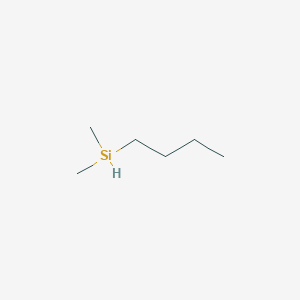
Butyldimethylsilane
Descripción general
Descripción
Butyldimethylsilane is a useful research compound. Its molecular formula is C6H16Si and its molecular weight is 116.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butyldimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyldimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Silylation Reagent for Protection of Functional Groups
Butyldimethylsilane is utilized as an effective silylation reagent for the protection of functional groups in various compounds. This application is particularly relevant in the field of organic chemistry, where it aids in the introduction of a t-butyldimethylsilyl (TBDMS) group to compounds containing functional groups like alcohols, amines, and carboxylic acids (Yamamoto & Takemae, 1989).
Gas Permeation Properties in Membranes
Polydimethylsiloxane (PDMS) is a prominent material in membrane technology, especially for the separation of organic vapors from gases. Its utility is showcased in the study of gas permeabilities for different gas mixtures, demonstrating the dependency of permeability on feed gas composition and temperature (Pinnau & He, 2004).
Flexible Membranes in Microfluidic Devices
PDMS films are integral to “lab on a chip” devices, serving as flexible membranes. The films' thickness can be varied using different solvents and techniques, making PDMS an adaptable material in microfluidic applications (Koschwanez, Carlson, & Meldrum, 2009).
Biomedical Applications
In biomedicine, PDMS is valued for its biocompatibility and similarity to biological tissues. It finds applications in aneurysm studies, micro pumps, optical systems, and microfluidic circuits. The behavior and applicability of PDMS in these contexts are subjects of ongoing research (Victor et al., 2019).
Stretchable Electronics
Butyldimethylsilane derivatives, such as butyl rubber, have been reinvented for use in stretchable electronic devices. This application leverages the material's low gas permeability, which is crucial for protecting sensitive electronic materials from atmospheric degradation (Vohra et al., 2016).
Surface Engineering for Cell Adhesion
Modifications of PDMS surfaces, such as with polydopamine coatings, enhance its compatibility for cell adhesion and proliferation. This makes PDMS a valuable material in stem cell research and mechanobiological studies (Chuah et al., 2015).
Propiedades
IUPAC Name |
butyl(dimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16Si/c1-4-5-6-7(2)3/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLVDKGPVGFXTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[SiH](C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyldimethylsilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




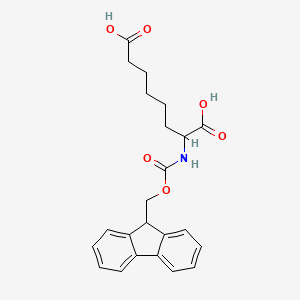


![1-[(2Z)-3-carboxy-2,3-dichloroprop-2-enamido]cyclohexane-1-carboxylic acid](/img/structure/B7827282.png)
![(2Z)-2,3-dichloro-3-[(1-cyanocyclohexyl)carbamoyl]prop-2-enoic acid](/img/structure/B7827283.png)
